

(R)-(-)-1-Aminoindan molecular weight and formula

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Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

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An In-depth Technical Guide to **(R)-(-)-1-Aminoindan** for Researchers and Drug Development Professionals

Introduction

(R)-(-)-1-Aminoindan is a chiral amine that has emerged as a cornerstone intermediate in the field of medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemically defined amine group make it an invaluable building block for creating complex, enantiomerically pure pharmaceutical agents. The principal application driving its significance is its role as the key starting material for the synthesis of Rasagiline (Azilect®), a potent, selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of **(R)-(-)-1-Aminoindan**. It is designed to equip researchers, chemists, and drug development professionals with the core knowledge required to effectively synthesize, analyze, and utilize this critical chiral intermediate. We will delve into its fundamental properties, synthesis and resolution strategies, analytical validation, and key applications, with a focus on the causal relationships that underpin its utility in modern pharmaceutical development.

Part 1: Physicochemical and Structural Characteristics

The precise chemical identity and physical properties of **(R)-(-)-1-Aminoindan** are foundational to its application. These characteristics dictate its reactivity, solubility, and handling requirements.

The IUPAC name for this compound is (1R)-2,3-dihydro-1H-inden-1-amine.^[4] Its structural identifiers are crucial for unambiguous documentation and database searching.

Table 1: Core Physicochemical and Structural Data for **(R)-(-)-1-Aminoindan**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ N	[4] [5] [6]
Molecular Weight	133.19 g/mol	[4] [7] [8]
CAS Number	10277-74-4	[4] [7] [9]
Appearance	Clear colorless to slightly yellow liquid	[9]
Density	1.038 g/mL at 25 °C	[5] [9]
Boiling Point	96-97 °C at 8 mmHg	[5] [9]
Melting Point	15 °C	[5] [9]
Optical Activity	[α] ₂₀ /D -16.5°, c = 1.5 in methanol	
Refractive Index	n ₂₀ /D 1.562	[9]
Solubility	Soluble in methanol and other polar organic solvents; not miscible in water.	[5] [9]
InChIKey	XJEVHMGJSYVQBQ- SECBINFHSA-N	[4] [6]
SMILES	<chem>N[C@@H]1CCc2ccccc12</chem>	[6]

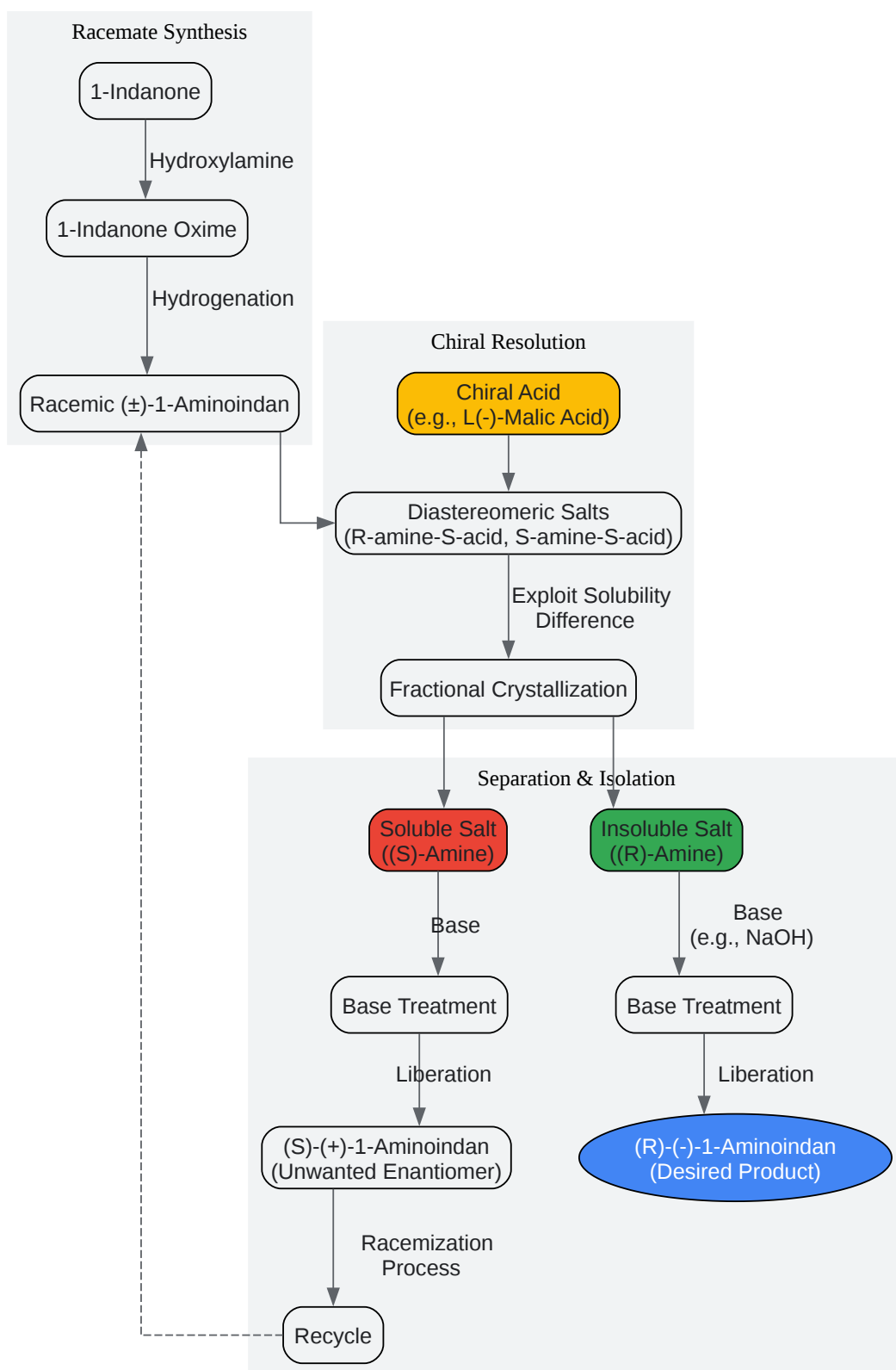
Part 2: Synthesis and Enantiomeric Resolution

The production of enantiomerically pure **(R)-(-)-1-Aminoindan** is paramount, as the biological activity of its derivatives is often stereospecific. The most established route involves the resolution of a racemic mixture of 1-aminoindan, which is typically synthesized from 1-indanone.[\[10\]](#)

Chiral Resolution via Diastereomeric Salt Formation

The foundational principle of this technique is the reaction of a racemic base (rac-1-aminoindan) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct physical properties, most notably solubility, which allows for their separation via fractional crystallization.[\[10\]](#)

The unwanted (S)-enantiomer can be isolated from the mother liquor and racemized, allowing it to be recycled into the resolution process, thereby improving the overall process economy.[\[10\]](#)
[\[11\]](#)



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Figure 1: Conceptual workflow for the synthesis and chiral resolution of 1-aminoindan.

Experimental Protocol: Chiral Resolution with L(-)-Malic Acid

This protocol is adapted from methodologies described in the patent literature for its high efficiency and optical purity yield.[\[11\]](#)

- **Dissolution:** Dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol. In a separate vessel, dissolve 1.06 g of L(-)-malic acid in 5 mL of methanol.
- **Salt Formation:** Heat the 1-aminoindan solution to 50°C. Add the L(-)-malic acid solution to the heated amine solution under constant stirring.
- **Crystallization:** Cool the reaction mixture to 35°C. Seed the solution with a small crystal of previously prepared (R)-1-aminoindan hydrogen-L(-)-malate to induce crystallization.
- **Maturation:** Hold the resulting suspension at 35°C for 1 hour to allow for crystal growth.
- **Cooling:** Gradually cool the mixture to 20°C over a period of 2 hours and maintain this temperature for an additional 3 hours to maximize precipitation of the desired diastereomeric salt.
- **Isolation:** Filter the precipitate, wash the collected solid with 2 mL of cold methanol, and dry to yield (R)-1-aminoindan hydrogen-L(-)-malate.
- **Liberation:** Treat the isolated salt with a suitable base (e.g., aqueous NaOH) to neutralize the malic acid and liberate the free **(R)-(-)-1-aminoindan**, which can then be extracted with an organic solvent.

Causality Note: The choice of L(-)-malic acid and methanol as the solvent is critical. This specific combination creates a significant solubility difference between the two diastereomeric salts, allowing the (R)-amine salt to selectively precipitate while the (S)-amine salt remains in the mother liquor.[\[11\]](#)

Alternative Method: Chemoenzymatic Synthesis

Modern approaches utilize ω -transaminase enzymes for the asymmetric amination of 1-indanone.[\[1\]](#) This method offers significant advantages, including high enantioselectivity (often

>99% ee), mild reaction conditions, and the potential for a more environmentally benign process compared to classical resolution.^{[1][9]}

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric excess of **(R)-(-)-1-Aminoindan**, particularly for pharmaceutical applications.

- **Chiral High-Performance Liquid Chromatography (HPLC):** This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the chemical structure and assess chemical purity.^{[4][12]} While standard NMR cannot distinguish between enantiomers, the addition of chiral solvating agents can induce separate signals for the (R) and (S) forms, enabling enantiomeric ratio determination.^[13]
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound (133.19 g/mol).^[4]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

- **System:** HPLC system with a UV detector.
- **Column:** A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.
- **Flow Rate:** Typically 0.5-1.0 mL/min.
- **Detection:** UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

- Sample Preparation: Prepare a dilute solution of **(R)-(-)-1-Aminoindan** in the mobile phase.
- Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: $ee\ (\%) = \frac{[Area(R) - Area(S)]}{[Area(R) + Area(S)]} \times 100$.

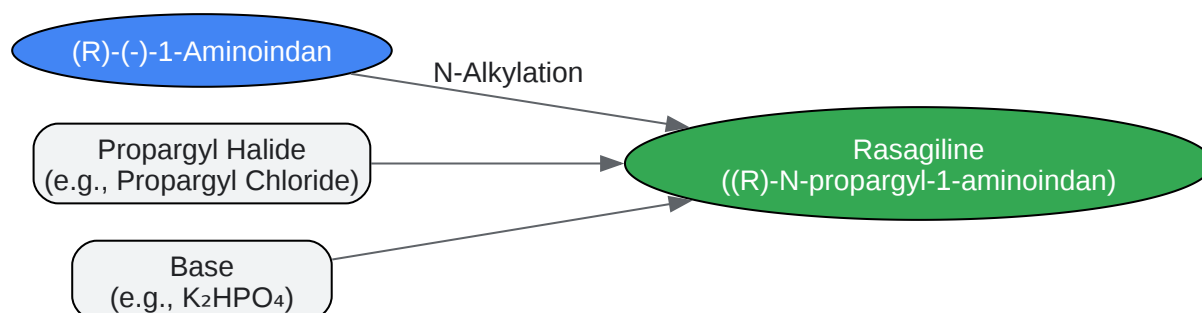
Part 4: Applications in Pharmaceutical Development

(R)-(-)-1-Aminoindan is primarily a means to an end—a stereochemically defined scaffold for building more complex active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Rasagiline (Azilect®)

The most prominent application of **(R)-(-)-1-Aminoindan** is as the key intermediate in the synthesis of Rasagiline.^{[1][3]} Rasagiline is an irreversible inhibitor of MAO-B, which increases dopamine levels in the brain and is used to treat the symptoms of Parkinson's disease.^{[2][3]}

The synthesis involves the N-alkylation of **(R)-(-)-1-Aminoindan** with a propargyl group. A common reagent for this is propargyl chloride or a propargyl sulfonate.^[10] The reaction must be carefully controlled to prevent over-alkylation and to ensure the stereochemical integrity of the chiral center is maintained.



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